molecular formula C12H18ClNO2 B13588267 5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride

5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride

Cat. No.: B13588267
M. Wt: 243.73 g/mol
InChI Key: QCIXQIBMLDXHGE-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride is a substituted indanamine derivative characterized by:

  • Core structure: 2,3-dihydro-1H-indene (indane) ring system.
  • Substituents: Methoxy groups at positions 5 and 6, and an N-methylated amine at position 2.
  • Salt form: Hydrochloride, enhancing solubility and stability.

Properties

Molecular Formula

C12H18ClNO2

Molecular Weight

243.73 g/mol

IUPAC Name

5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride

InChI

InChI=1S/C12H17NO2.ClH/c1-13-10-4-8-6-11(14-2)12(15-3)7-9(8)5-10;/h6-7,10,13H,4-5H2,1-3H3;1H

InChI Key

QCIXQIBMLDXHGE-UHFFFAOYSA-N

Canonical SMILES

CNC1CC2=CC(=C(C=C2C1)OC)OC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride involves a multi-step process. One common method includes the Michael addition reaction, where 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one is reacted with various nucleophiles such as piperidine, N-methyl piperazine, and morpholine . The reaction conditions typically involve the use of solvents like diethyl ether and reagents such as acetyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques like column chromatography .

Chemical Reactions Analysis

Types of Reactions

5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an acetylcholine esterase inhibitor, thereby increasing acetylcholine levels in the brain and improving cholinergic function . This mechanism is particularly relevant in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares key features of the target compound with its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Differences
5,6-Dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride 5,6-di-OCH₃, N-CH₃ C₁₂H₁₈ClNO₂ 251.73* N/A Reference compound
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride 5,6-di-CH₂CH₃ C₁₃H₂₀ClN 225.76 >250 Ethyl vs. methoxy substituents
N,N-Dipropyl-5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine hydrochloride 5,6-di-OCH₃, N-(CH₂CH₂CH₃)₂ C₁₇H₂₇ClNO₂ 313.86 210–214 Bulkier N,N-dipropyl vs. N-methyl group
N-Methyl-2,3-dihydro-1H-inden-2-amine hydrochloride (NM-2-AI) Unsubstituted indane, N-CH₃ C₁₀H₁₄ClN 183.45 N/A Lack of 5,6-substituents
5-Iodo-2,3-dihydro-1H-inden-2-amine hydrochloride (5-IAI) 5-I, unsubstituted C₉H₁₁ClIN 296.36 N/A Iodo substituent at position 5
(R)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride 5,6-di-F, stereospecific (R-config) C₉H₁₀ClF₂N 206.46 N/A Fluorine substituents, chiral center

*Calculated based on structural formula.

Key Observations:
  • Melting Points : Bulky substituents (e.g., diethyl, dipropyl) correlate with higher melting points due to improved crystal packing .
  • Electron Effects : Methoxy groups (electron-donating) may enhance receptor binding affinity compared to halogens (electron-withdrawing) or alkyl chains .
  • Solubility : Hydrochloride salts generally improve aqueous solubility, critical for bioavailability.

Pharmacological and Functional Comparisons

Monoamine Transporter Interactions:
  • 5-IAI : The iodo substituent may increase binding to dopamine transporters (DAT) due to steric and electronic effects .
Target Compound:

Likely synthesized via:

Friedel-Crafts alkylation/acylation to introduce substituents.

Methoxylation : Using methylating agents (e.g., dimethyl sulfate) on hydroxylated intermediates.

N-Methylation : Via reductive amination or methyl halide reactions .

Analog-Specific Routes:
  • 5,6-Diethyl derivative: Sequential Friedel-Crafts acetylations and hydrogenations of N-protected 2-aminoindan .
  • 5-IAI: Iodination of 2-aminoindane using iodine monochloride .

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